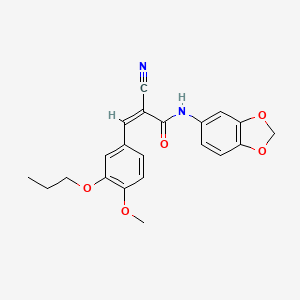![molecular formula C15H17F6N3O4 B4706115 N-[1,1-bis(trifluoromethyl)propyl]-2-(3,4-dimethoxybenzoyl)hydrazinecarboxamide](/img/structure/B4706115.png)
N-[1,1-bis(trifluoromethyl)propyl]-2-(3,4-dimethoxybenzoyl)hydrazinecarboxamide
Vue d'ensemble
Description
N-[1,1-bis(trifluoromethyl)propyl]-2-(3,4-dimethoxybenzoyl)hydrazinecarboxamide, also known as BVT.2733, is a small molecule inhibitor that has recently gained attention for its potential therapeutic applications in various diseases.2733.
Mécanisme D'action
The mechanism of action of N-[1,1-bis(trifluoromethyl)propyl]-2-(3,4-dimethoxybenzoyl)hydrazinecarboxamide involves the inhibition of the mitochondrial respiratory chain complex II. This inhibition leads to the accumulation of succinate, which activates the hypoxia-inducible factor 1α (HIF-1α) pathway. The activation of the HIF-1α pathway leads to the inhibition of pro-inflammatory cytokine production and the activation of anti-inflammatory cytokine production.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer, this compound has been shown to induce apoptosis and inhibit angiogenesis. In autoimmune diseases, this compound has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In inflammation, this compound has been shown to inhibit the activation of the NLRP3 inflammasome.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[1,1-bis(trifluoromethyl)propyl]-2-(3,4-dimethoxybenzoyl)hydrazinecarboxamide in lab experiments is its specificity for the mitochondrial respiratory chain complex II. This specificity allows for the targeted inhibition of this complex, reducing the potential for off-target effects. One limitation of using this compound in lab experiments is its relatively low solubility in aqueous solutions, which can make dosing and administration challenging.
Orientations Futures
There are several future directions for the research and development of N-[1,1-bis(trifluoromethyl)propyl]-2-(3,4-dimethoxybenzoyl)hydrazinecarboxamide. One direction is the exploration of its potential therapeutic applications in other diseases, such as neurodegenerative diseases and metabolic disorders. Another direction is the development of more potent and soluble analogs of this compound for improved efficacy and dosing. Additionally, the combination of this compound with other therapeutic agents, such as chemotherapy or immunotherapy, could enhance its therapeutic potential.
Applications De Recherche Scientifique
N-[1,1-bis(trifluoromethyl)propyl]-2-(3,4-dimethoxybenzoyl)hydrazinecarboxamide has been found to have potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and inflammation. In cancer, this compound has been shown to inhibit the growth of tumor cells by targeting the mitochondrial respiratory chain complex II. In autoimmune diseases, this compound has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In inflammation, this compound has been shown to inhibit the activation of the NLRP3 inflammasome.
Propriétés
IUPAC Name |
1-[(3,4-dimethoxybenzoyl)amino]-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F6N3O4/c1-4-13(14(16,17)18,15(19,20)21)22-12(26)24-23-11(25)8-5-6-9(27-2)10(7-8)28-3/h5-7H,4H2,1-3H3,(H,23,25)(H2,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYIBCYJZNCVZDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(F)(F)F)(C(F)(F)F)NC(=O)NNC(=O)C1=CC(=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F6N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)ethyl]pyridine](/img/structure/B4706040.png)
![2-(1,3-benzodioxol-5-yloxy)-N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4706049.png)
![4-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide](/img/structure/B4706055.png)
![2-(1-piperidinyl)-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine](/img/structure/B4706056.png)
![2-[(1H-benzimidazol-2-ylthio)methyl]benzonitrile hydrobromide](/img/structure/B4706067.png)

![5-[1-(difluoromethyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B4706092.png)


![7-(1-methylethylidene)-3-({[4-(4-pyridinylmethyl)phenyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4706114.png)
![4-[(4-bromophenoxy)methyl]-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B4706125.png)
![3-bromo-N-(2,3-dichlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4706127.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-7-(difluoromethyl)-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4706132.png)
![N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl]-4-methoxybenzenesulfonamide](/img/structure/B4706139.png)